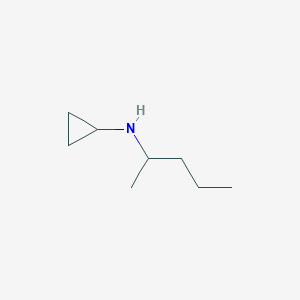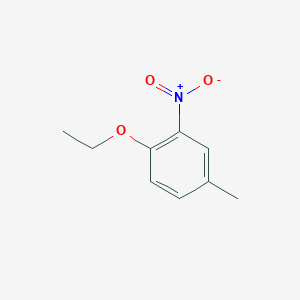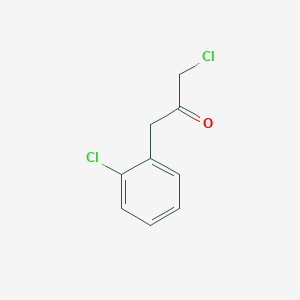
1-Chloro-3-(2-chlorophenyl)propan-2-one
概要
説明
“1-Chloro-3-(2-chlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 128426-51-7 . It has a molecular weight of 203.07 . The IUPAC name for this compound is 1-chloro-3-(2-chlorophenyl)acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 . This code represents the molecular structure of the compound.科学的研究の応用
Chemical Synthesis
“1-Chloro-3-(2-chlorophenyl)propan-2-one” is used as an important intermediate in organic synthesis . It plays a crucial role in the production of various chemical compounds.
Agrochemical Applications
This compound is used in the agrochemical industry . It serves as a key intermediate in the synthesis of various agrochemicals.
Pharmaceutical Applications
In the pharmaceutical industry, “1-Chloro-3-(2-chlorophenyl)propan-2-one” is used as an intermediate in the production of various drugs .
Dyestuff Production
This compound is also used in the dyestuff field . It is involved in the synthesis of various dyes.
Preparation of Triazole Fungicides
The compound is a valuable intermediate for the preparation of triazole fungicides . An example of such a fungicide is prothioconazole, a sterol biosynthesis inhibitor with protective, curative, eradicative, and long-lasting activity .
Crystallography Research
“1-Chloro-3-(2-chlorophenyl)propan-2-one” is used in crystallography research . Its crystal structure can be studied to understand its properties and behavior.
Safety and Hazards
作用機序
Mode of Action
Given the lack of information on its biological targets, it’s challenging to describe its interaction with these targets and the resulting changes .
Biochemical Pathways
Without knowledge of its specific targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many organic compounds, its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
特性
IUPAC Name |
1-chloro-3-(2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLJINQXPVEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582786 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-chlorophenyl)propan-2-one | |
CAS RN |
128426-51-7 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

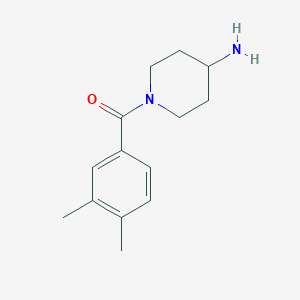
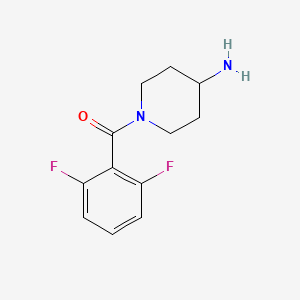
![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)
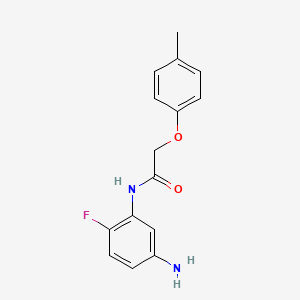
![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)
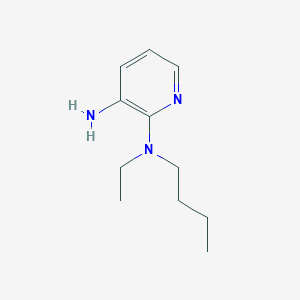
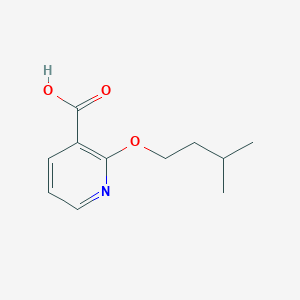
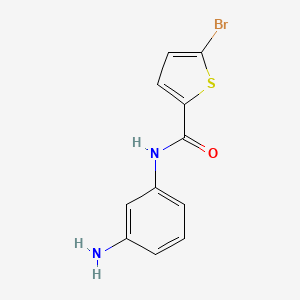
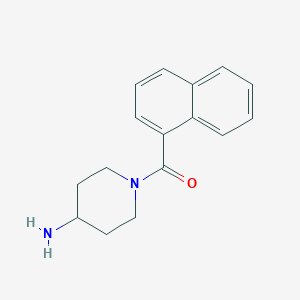
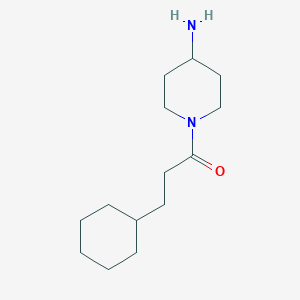
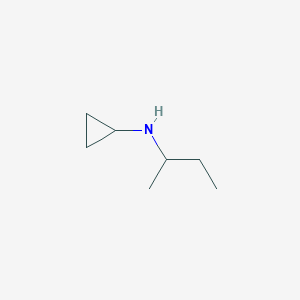
![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)
